GlcNAc1-beta-3GalNAc

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

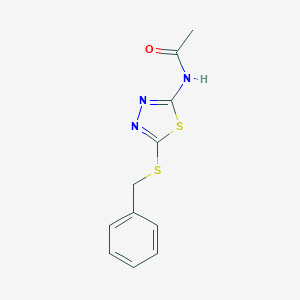

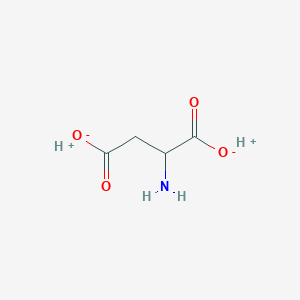

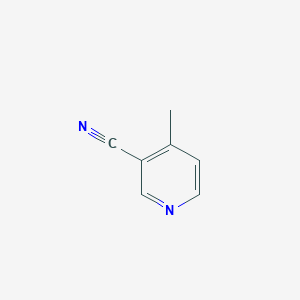

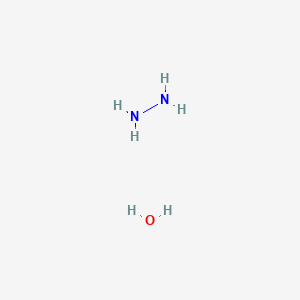

GlcNAc1-beta-3GalNAc, also known as 2-(Acetylamino)-3-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-D-galactose, is an oligosaccharide widely distributed in the human digestive tract . It has a molecular weight of 424.40 and a molecular formula of C16H28N2O11 .

Synthesis Analysis

The enzyme 3Gn-T6 effectively transfers a GlcNAc to the GalNAc residue on MUC1 mucin, resulting in the synthesis of a core 3 structure . The 1,3-linkage between GlcNAc and GalNAc of the enzyme reaction product was confirmed by high-performance liquid chromatography and NMR analyses .Molecular Structure Analysis

The core 3 structure of the O-glycan, GlcNAc 1–3Gal-NAc 1-serine/threonine, an important precursor in the biosynthesis of mucin-type glycoproteins, is synthesized by UDP-N-acetylglucosamine:GalNAc-peptide 1,3-N-acetylglucosaminyltransferase .Chemical Reactions Analysis

The enzyme activities and transcripts of UDP-GlcNAc:Galβ1→3GalNAc (GlcNAc to GalNAc) β1→6 N-acetylglucosaminyltransferase (Core2GnT) had significant correlation with the cell surface expression of sLe x antigen . This correlation of Core2GnT with CD15s expression suggests that Core2GnT is a regulator of the cell surface expression of sLe x in human pre-B lymphoid cells .Physical And Chemical Properties Analysis

GlcNAc1-beta-3GalNAc appears as a white solid. It has a melting point of 200 - 205 °C (dec.) and is soluble in water . The addition of O-linked-β-D-N-acetylglucosamine (O-GlcNAc) onto serine and threonine residues of nuclear and cytoplasmic proteins is an abundant, unique post-translational modification governing important biological processes .Scientific Research Applications

Specific Scientific Field: Glycobiology and Carbohydrate Chemistry

Summary:

GlcNAc1-beta-3GalNAc is a disaccharide composed of N-acetylglucosamine (GlcNAc) and N-acetylgalactosamine (GalNAc) linked via a β-1,3 glycosidic bond. It plays a crucial role in cell surface glycosylation and recognition processes.

Methods of Application:

Researchers study GlcNAc1-beta-3GalNAc using techniques such as:

Results and Outcomes:

- Biodegradable Polymers : Researchers have synthesized poly-β-1,3-N-acetylglucosamine (achole-tin) using GlcNAc1-beta-3GalNAc, providing a new biodegradable material .

Specific Scientific Field: Biomedical Applications

Summary:

GlcNAc1-beta-3GalNAc’s unique structure makes it relevant in biomedical contexts.

Methods of Application:

Results and Outcomes:

- Biocompatible Scaffolds : Tissue engineering scaffolds incorporating GlcNAc1-beta-3GalNAc support cell growth and differentiation .

Specific Scientific Field: Glycosyltransferase Research

Summary:

Researchers investigate enzymes involved in GlcNAc1-beta-3GalNAc biosynthesis.

Methods of Application:

Results and Outcomes:

Future Directions

properties

IUPAC Name |

N-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGXDMQHNYEUHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403472 |

Source

|

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

GlcNAc1-beta-3GalNAc | |

CAS RN |

95673-98-6 |

Source

|

| Record name | AC1NAQNU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3,4-dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B43236.png)

![N-[5-Acetyl-2-(phenylmethoxy)phenyl]urea](/img/structure/B43255.png)